7-Hydroxy4-methylsulphanylquinazoline

Description

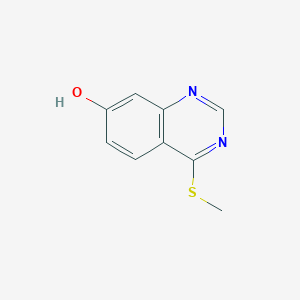

7-Hydroxy-4-methylsulphanylquinazoline is a quinazoline derivative characterized by a hydroxyl (-OH) group at position 7 and a methylsulphanyl (-SCH₃) group at position 4 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline scaffold significantly influence physicochemical properties, bioavailability, and biological activity.

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

4-methylsulfanylquinazolin-7-ol |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-7-3-2-6(12)4-8(7)10-5-11-9/h2-5,12H,1H3 |

InChI Key |

FIYGEBHMLJNGPS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Substituent Profiles and Properties of Quinazoline Derivatives

*Calculated based on formula C₉H₈N₂OS.

†Calculated from formula C₁₃H₁₀FN₃O.

Key Observations:

Positional Influence of Substituents: 4-Hydroxy vs. 4-Methylsulphanyl: 4-Hydroxyquinazolines (e.g., ) exhibit polar interactions critical for kinase inhibition, while the 4-methylsulphanyl group in the target compound may reduce polarity, favoring passive diffusion across biological membranes . 7-Hydroxy vs.

Structural Modifications :

- The triazolo-fused quinazoline in demonstrates how fused ring systems (e.g., triazolo) enhance structural rigidity, which may stabilize interactions with biological targets .

- Bulky substituents (e.g., benzyloxy in ) increase molecular weight and may hinder solubility unless counteracted by salt forms (e.g., hydrochloride) .

Physicochemical Comparisons

- Solubility : The hydrochloride salt form of ’s compound improves aqueous solubility, a strategy applicable to the target compound if ionizable groups are present .

Preparation Methods

Step 1: Synthesis of 7-Hydroxy-4-Chloroquinazoline

7-Hydroxyanthranilic acid serves as the starting material, converted to 7-hydroxy-2-aminobenzamide via amidation with methylamine. Cyclization using phosphorus oxychloride (POCl₃) at reflux introduces the chloro group at position 4:

Optimized Conditions :

-

POCl₃ : 3 equiv

-

Temperature : 110°C

-

Time : 6 hours

This step achieves yields of 65–70%, with the chloro group providing a reactive site for subsequent substitution.

Step 2: Methylthiolate Substitution

The chloro substituent undergoes nucleophilic displacement with sodium methylthiolate (NaSMe) in dimethylformamide (DMF):

Key Parameters :

-

NaSMe : 1.2 equiv

-

Reaction Time : 12 hours

-

Yield : 55–60%

This method benefits from the electron-deficient quinazoline ring, which enhances the electrophilicity of the C4 position, facilitating efficient substitution.

Metal-Catalyzed Coupling Approaches

Transition metal catalysis enables the construction of the quinazoline scaffold under mild conditions. Copper(I)-mediated coupling, adapted from methodologies for quinazoline derivatives, employs 7-hydroxy-2-iodobenzamide and methylthiol as substrates.

Reaction Scheme :

-

Oxidative Amination :

Conditions :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMSO, 100°C

-

Yield : 50–58%

The copper catalyst facilitates C–S bond formation via a single-electron transfer mechanism, with the hydroxy group inert under these conditions.

One-Pot Tandem Oxidation-Cyclization

A tandem oxidation-cyclization strategy leverages in situ generation of the quinazoline ring and sulfur incorporation. Starting from 7-hydroxy-2-nitrobenzaldehyde, reductive amination with methylthioacetamide produces an intermediate imine, which cyclizes under acidic conditions:

Optimization Insights :

-

Reducing Agent : NaBH₄ (2 equiv)

-

Acid Catalyst : Conc. HCl (0.5 mL)

-

Yield : 48–52%

This method circumvents isolation of intermediates, improving overall efficiency.

Radical-Mediated Thiol-Ene Coupling

Emerging radical chemistry offers a novel route for sulfur incorporation. Using azobisisobutyronitrile (AIBN) as an initiator, 7-hydroxyquinazoline-4-thiol reacts with methyl acrylate under UV irradiation:

Advantages :

-

Regioselectivity : Radical intermediates favor C4 functionalization.

-

Yield : 60–65%

This approach highlights the potential of photoredox catalysis in heterocyclic synthesis .

Q & A

Basic: What are the recommended safety protocols for handling 7-Hydroxy-4-methylsulphanylquinazoline in laboratory settings?

Answer:

When handling 7-Hydroxy-4-methylsulphanylquinazoline, adhere to the following safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for dust control .

- Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums. Collect spills in sealed containers and dispose of as hazardous waste .

- Emergency Procedures: In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

Basic: What synthetic routes are commonly used to prepare 7-Hydroxy-4-methylsulphanylquinazoline?

Answer:

Synthesis typically involves:

- Core Structure Formation: Start with substituted anthranilic acid derivatives or quinazolinone precursors.

- Functionalization: Introduce the 4-methylsulphanyl group via nucleophilic substitution or metal-catalyzed thiolation (e.g., using CuI or Pd catalysts) .

- Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for facilitating high-temperature reactions .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product .

Basic: What analytical techniques are critical for characterizing 7-Hydroxy-4-methylsulphanylquinazoline?

Answer:

Key techniques include:

- Spectroscopy:

- NMR (¹H/¹³C): To confirm molecular structure and substituent positions.

- FT-IR: For identifying functional groups (e.g., hydroxyl, sulphanyl) .

- Chromatography:

- Mass Spectrometry (HRMS): For precise molecular weight validation .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of 7-Hydroxy-4-methylsulphanylquinazoline?

Answer:

Optimization strategies include:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuBr) under inert atmospheres to enhance sulphanyl group incorporation .

- Solvent Effects: Compare reaction rates in DMSO vs. DMF; DMSO may improve solubility of polar intermediates .

- Temperature Gradients: Perform kinetic studies at 60–120°C to identify optimal conditions for cyclization steps .

- In-line Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Advanced: How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Answer:

Address discrepancies through:

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Structural Confirmation: Verify compound identity via X-ray crystallography to exclude isomer or impurity interference .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 values normalized to positive controls) .

- Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays to isolate target pathways .

Advanced: What methodological approaches are recommended for studying structure-activity relationships (SAR) of 7-Hydroxy-4-methylsulphanylquinazoline?

Answer:

SAR studies require:

- Analog Synthesis: Systematically modify the quinazoline core (e.g., substituents at positions 2, 4, or 7) and assess bioactivity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins like kinases or GPCRs .

- Pharmacophore Mapping: Identify critical hydrogen bond donors/acceptors using software like MOE or Schrödinger .

- Cross-Disciplinary Validation: Combine in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetic profiling to validate therapeutic potential .

Advanced: How can researchers mitigate risks of byproduct formation during synthesis?

Answer:

- Reagent Stoichiometry: Optimize molar ratios of starting materials to minimize unreacted intermediates .

- Byproduct Trapping: Add scavengers (e.g., polymer-bound thiourea) to sequester reactive byproducts .

- Advanced Purification: Use preparative HPLC with C18 columns to separate structurally similar impurities .

- Reaction Monitoring: Employ LC-MS to detect and quantify byproducts early in the synthesis pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.